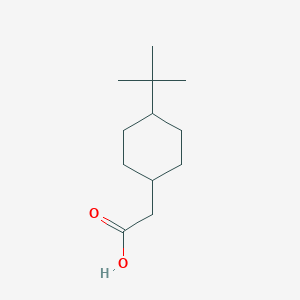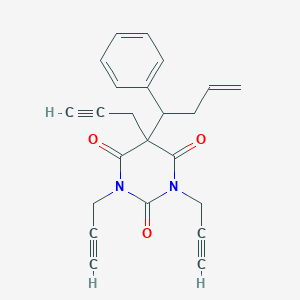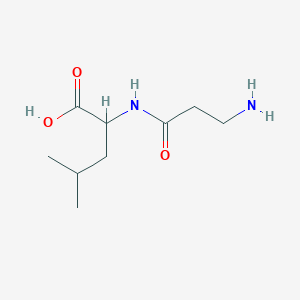
三甲基-β-环糊精
描述
Trimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. Trimethyl-beta-cyclodextrin is particularly valued for its improved solubility in water compared to its parent compound, beta-cyclodextrin .
科学研究应用
Trimethyl-beta-cyclodextrin has a wide range of applications in scientific research:
作用机制
Target of Action
Trimethyl-beta-cyclodextrin (TMCD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. The primary targets of TMCD are various small and large drug molecules . Cyclodextrins have a unique annular hollow ultrastructure that allows encapsulation of these molecules, thereby increasing their stability .
Mode of Action
TMCD interacts with its targets through host-guest interactions. The hydrophobic cavity of TMCD can encapsulate other compounds with hydrophobic moieties . This encapsulation modifies the physical, chemical, and biological properties of the guest molecules . For instance, TMCD has been used to solubilize steroids in aqueous solution to increase their bioavailability .
Biochemical Pathways
TMCD affects various biochemical pathways through its interaction with different molecules. For instance, it has been used as a catalyst for the synthesis of highly functionalized bioactive heterocyclic moieties . The encapsulation of biologically active molecules enhances their bioavailability and stability .
Pharmacokinetics
TMCD exhibits interesting pharmacokinetic properties. After oral administration in rats, TMCD was almost wholly removed from rat plasma within 36 hours . High concentrations of TMCD distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact TMCD to urine and feces was lower than the administration dose . It can be speculated that TMCD metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .
Result of Action
The result of TMCD’s action is primarily the increased stability, solubility, and bioavailability of the encapsulated molecules . This leads to improved efficacy of the encapsulated drugs. For instance, TMCD has been used to increase the bioavailability of poorly water-soluble drugs .
Action Environment
The action of TMCD can be influenced by environmental factors. For example, the pH of the environment can affect the extraction efficiency of certain mycotoxins by cyclodextrin polymers . Moreover, cyclodextrin nano-sponges, characterized by a three-dimensional nanostructured network with controlled properties, have shown remarkable contributions in different applications such as environmental (e.g., as adsorbent for pollutant removal), pharmaceutical (as drug delivery system), and food (for removal of target substances) .
生化分析
Biochemical Properties
Trimethyl-beta-cyclodextrin can interact with various biomolecules. For instance, it has been reported to form inclusion complexes with proteins such as lysozyme . The structure of these conjugates was investigated via liquid chromatography-mass spectrometry, dynamic light scattering, and circular dichroism analysis . The conjugates were found to be biologically active, and the covalently bound beta-cyclodextrin preserved the ability to form inclusion complexes with the model compound .
Cellular Effects
Trimethyl-beta-cyclodextrin can have significant effects on cells. For example, it has been shown to enter cells and influence their function . In HeLa cells, it was found that Trimethyl-beta-cyclodextrin derivatives could enter cells and were partially localized in lysosomes after internalization .
Molecular Mechanism
The molecular mechanism of Trimethyl-beta-cyclodextrin involves its ability to form inclusion complexes with various molecules. This is due to its unique structure, which allows it to encapsulate other molecules in its hydrophobic core . This can result in changes in the properties of the guest molecule, such as solubility, chemical reactivity, or spectral property .
Dosage Effects in Animal Models
For instance, it has been reported that the bioavailability of flavonoid compounds, complexed with cyclodextrins, was extensively improved when compared to uncomplexed flavonoids .
Metabolic Pathways
The metabolism of Trimethyl-beta-cyclodextrin is mainly completed by the flora in the colon . It interacts with the active pharmaceutical ingredient (API) during this process .
Transport and Distribution
Trimethyl-beta-cyclodextrin can be transported and distributed within cells and tissues. For instance, it has been shown to enter cells and be partially localized in lysosomes
Subcellular Localization
Trimethyl-beta-cyclodextrin can be localized within specific subcellular compartments. For example, it has been shown to be partially localized in lysosomes after internalization into cells
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl-beta-cyclodextrin is synthesized through the methylation of beta-cyclodextrin. The process typically involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods
In industrial settings, the production of trimethyl-beta-cyclodextrin follows similar principles but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired degree of methylation. After the reaction, the product is purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Trimethyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce different functional groups onto the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various alkyl or acyl groups .
相似化合物的比较
Similar Compounds
Beta-cyclodextrin: The parent compound with lower solubility in water.
Hydroxypropyl-beta-cyclodextrin: Another derivative with improved solubility and different functional properties.
Randomly methylated beta-cyclodextrin: A derivative with random methylation patterns, offering different solubility and inclusion properties.
Uniqueness
Trimethyl-beta-cyclodextrin is unique due to its specific methylation pattern, which provides a balance between solubility and inclusion capability. This makes it particularly useful in applications where both high solubility and strong inclusion complex formation are required .
属性
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAICPXUXPBCC-MWDJDSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55216-11-0 | |
| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


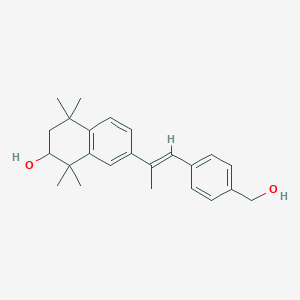
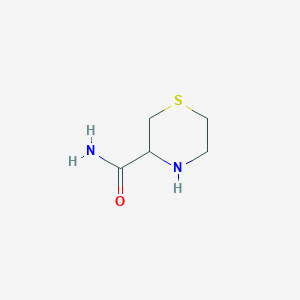





![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
